1-betad-Triacetylribofuranosyl-5-iodouracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

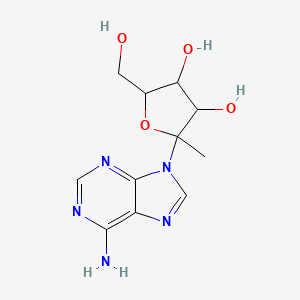

Le 1-bêta-D-Triacétylribofuranosyl-5-iodo-uracile est un analogue de nucléoside qui intègre une base d'uracile modifiée, spécifiquement le 5-iodo-uracile, lié à une fraction de sucre ribofuranosyle

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1-bêta-D-Triacétylribofuranosyl-5-iodo-uracile implique généralement les étapes suivantes:

Protection du ribose: Le sucre ribose est d'abord protégé par acétylation pour former le triacétylribose.

Formation du nucléoside: Le ribose protégé est ensuite couplé avec le 5-iodo-uracile dans des conditions de glycosylation. Cette étape implique souvent l'utilisation d'un catalyseur acide de Lewis tel que le trifluorométhanesulfonate de triméthylsilyle (TMSOTf) pour faciliter la formation de la liaison glycosidique.

Déprotection: La dernière étape implique la suppression des groupes protecteurs acétyle pour donner l'analogue de nucléoside souhaité.

Méthodes de production industrielle

La production industrielle du 1-bêta-D-Triacétylribofuranosyl-5-iodo-uracile suit des voies de synthèse similaires mais est optimisée pour la synthèse à grande échelle. Cela comprend l'utilisation d'équipements de synthèse automatisés, de réactifs de haute pureté et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-bêta-D-Triacétylribofuranosyl-5-iodo-uracile subit plusieurs types de réactions chimiques:

Réactions de substitution: L'atome d'iode en position 5 du cycle d'uracile peut être substitué par divers nucléophiles, tels que des amines ou des thiols, pour former de nouveaux dérivés.

Oxydation et réduction: Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau du cycle d'uracile, pour former différents états d'oxydation et dérivés.

Photo-réticulation: Le fragment 5-iodo-uracile peut participer à des réactions de photo-réticulation, qui sont utiles pour étudier les interactions acide nucléique-protéine.

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent des nucléophiles comme l'azide de sodium, les thiols et les amines. Les conditions de réaction impliquent généralement l'utilisation de solvants aprotiques polaires tels que le diméthylformamide (DMF) et un chauffage doux.

Oxydation et réduction: Des réactifs tels que le peroxyde d'hydrogène pour l'oxydation et le borohydrure de sodium pour la réduction sont couramment utilisés.

Photo-réticulation: Des sources de lumière ultraviolette (UV), telles que les lasers hélium-cadmium, sont utilisées pour induire la photo-réticulation.

Principaux produits

Produits de substitution: Divers dérivés d'uracile substitués en fonction du nucléophile utilisé.

Produits d'oxydation et de réduction: Différents états d'oxydation du cycle d'uracile.

Produits photo-réticulés: Complexes d'acide nucléique-protéine réticulés.

4. Applications de recherche scientifique

Le 1-bêta-D-Triacétylribofuranosyl-5-iodo-uracile a plusieurs applications de recherche scientifique:

Chimie: Utilisé comme bloc de construction dans la synthèse d'analogues de nucléosides plus complexes.

Biologie: Employé dans l'étude des interactions des acides nucléiques, en particulier dans le contexte de la recherche sur l'ADN et l'ARN.

Médecine: Investigué pour son potentiel en tant qu'agent antiviral et anticancéreux en raison de sa capacité à interférer avec le métabolisme des acides nucléiques.

Industrie: Utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques.

5. Mécanisme d'action

Le mécanisme d'action du 1-bêta-D-Triacétylribofuranosyl-5-iodo-uracile implique son incorporation dans les acides nucléiques, où il peut interférer avec la fonction normale des acides nucléiques. L'atome d'iode en position 5 du cycle d'uracile améliore sa capacité à participer à des réactions de photo-réticulation, ce qui le rend utile pour étudier les interactions acide nucléique-protéine. De plus, sa similitude structurelle avec les nucléosides naturels lui permet d'être incorporé dans l'ADN et l'ARN, perturbant potentiellement les processus cellulaires normaux.

Applications De Recherche Scientifique

1-betad-Triacetylribofuranosyl-5-iodouracil has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Employed in the study of nucleic acid interactions, particularly in the context of DNA and RNA research.

Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-betad-Triacetylribofuranosyl-5-iodouracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The iodine atom at the 5-position of the uracil ring enhances its ability to participate in photocrosslinking reactions, making it useful for studying nucleic acid-protein interactions. Additionally, its structural similarity to natural nucleosides allows it to be incorporated into DNA and RNA, potentially disrupting normal cellular processes.

Comparaison Avec Des Composés Similaires

Le 1-bêta-D-Triacétylribofuranosyl-5-iodo-uracile peut être comparé à d'autres nucléosides halogénés, tels que:

5-Bromouracile: Similaire en structure mais avec un atome de brome au lieu d'iode. Il est également utilisé dans la recherche sur les acides nucléiques mais possède des propriétés de réactivité et de photochimie différentes.

5-Fluorouracile: Un médicament anticancéreux bien connu qui intègre un atome de fluor. Il est utilisé en chimiothérapie en raison de sa capacité à inhiber la thymidylate synthase.

5-Chlorouracile: Un autre dérivé d'uracile halogéné avec des propriétés chimiques et des applications distinctes.

La singularité du 1-bêta-D-Triacétylribofuranosyl-5-iodo-uracile réside dans son atome d'iode, qui confère des propriétés photochimiques et une réactivité uniques par rapport aux autres nucléosides halogénés.

Propriétés

Formule moléculaire |

C15H17IN2O9 |

|---|---|

Poids moléculaire |

496.21 g/mol |

Nom IUPAC |

[3,4-diacetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C15H17IN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) |

Clé InChI |

WPIWKTDTMIYODW-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)

![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)

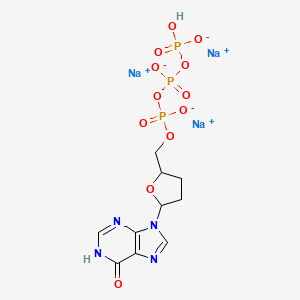

![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)